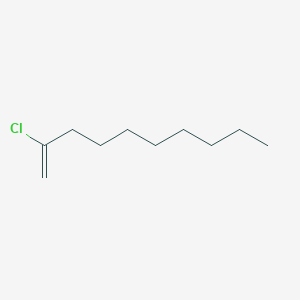
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
描述
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is a quinazoline derivative known for its diverse applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the acetic acid moiety enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
作用机制
Target of Action
Quinazolin-2,4-dione derivatives have been reported to exhibit potent anti-hcv activities by targeting non-structural protein 5b (ns5b) polymerase . Additionally, some quinazolin-2,4-dione derivatives have been evaluated as aldose reductase inhibitors .
Mode of Action
Quinazolin-2,4-dione derivatives have been suggested to exert an anti-hcv effect by targeting ns5b . The binding of these compounds with Mg2+ in the NS5B catalytic center has been observed . In the case of aldose reductase inhibition, the compound may interact with the active site of the enzyme, preventing its normal function .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence the hcv replication process by inhibiting the ns5b polymerase . In the case of aldose reductase inhibition, the compound could affect the polyol pathway, which plays a crucial role in diabetic complications .
Pharmacokinetics
Most new quinazolin-2,4-dione derivatives have been reported to exhibit zero violation of lipinski’s rule (ro5), suggesting favorable drug-like properties .
Result of Action
Given its potential targets, it can be inferred that the compound may inhibit hcv replication and reduce the effects of diabetic complications by inhibiting aldose reductase .
生化分析
Biochemical Properties
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit the activity of non-structural protein 5B (NS5B) polymerase, an enzyme crucial for the replication of the hepatitis C virus . This interaction is primarily due to the compound’s ability to chelate metal ions, which are essential cofactors for the enzyme’s activity. Additionally, this compound may interact with other biomolecules, such as DNA and RNA, potentially affecting their stability and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, the compound can modulate the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through metal ion chelation. By binding to metal ions, the compound can disrupt the catalytic activity of enzymes such as NS5B polymerase . Additionally, this compound can interact with nucleic acids, potentially affecting their structure and function. This interaction may lead to changes in gene expression and the regulation of various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced antiviral activity and improved metabolic function. At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can affect the tricarboxylic acid cycle by altering the activity of enzymes involved in this pathway . Additionally, the compound may interact with cofactors such as nicotinamide adenine dinucleotide (NAD+), influencing redox reactions and energy metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to different cellular compartments . Once inside the cell, this compound may bind to proteins that facilitate its localization and accumulation in specific tissues, influencing its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with nucleic acids and influence gene expression. Alternatively, the compound may be targeted to the mitochondria, affecting energy metabolism and redox balance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid with ethyl chloroacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro form.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid moiety under basic conditions.
Major Products
The major products formed from these reactions include quinazoline-2,4-dione derivatives, dihydroquinazoline compounds, and various substituted quinazoline derivatives.
科学研究应用
Chemistry
In chemistry, (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it an ideal intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a valuable tool in the study of enzyme mechanisms and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antiviral and anticancer agent due to its ability to inhibit specific enzymes involved in disease progression.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products.
相似化合物的比较
Similar Compounds
Quinazoline-2,4-dione: Similar in structure but lacks the acetic acid moiety.
Dihydroquinazoline derivatives: Reduced form of the quinazoline core.
Substituted quinazolines: Various derivatives with different substituents on the quinazoline core.
Uniqueness
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid is unique due to the presence of both the quinazoline core and the acetic acid moiety. This combination enhances its solubility, reactivity, and biological activity, making it a versatile compound in various fields of research and industry.
属性
IUPAC Name |
2-(2,4-dioxoquinazolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)9(15)11-10(12)16/h1-4H,5H2,(H,13,14)(H,11,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQXNJCIGWKSPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10429329 | |
| Record name | (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4802-88-4 | |
| Record name | 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4802-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10429329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![7-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1365803.png)
![2-[(4-Bromobenzyl)oxy]benzoic acid](/img/structure/B1365808.png)
![(3-amino-4H-1,2,4-triazol-4-yl)[2-(benzyloxy)-5-chlorophenyl]methanone](/img/structure/B1365810.png)

![2-[(2-Isonicotinoylhydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365824.png)

